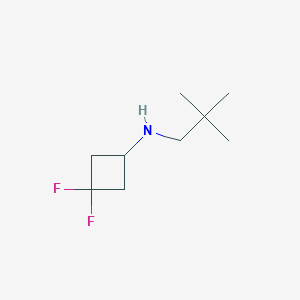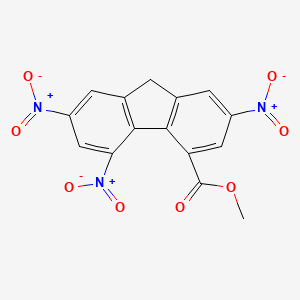
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a fluorene core, with a methyl ester functional group at the carboxylate position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate typically involves the nitration of fluorene derivatives. One common method includes the nitration of 9H-fluorene-4-carboxylic acid followed by esterification to introduce the methyl ester group. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration and esterification steps are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It finds applications in the development of advanced materials, such as explosives and dyes, due to its high reactivity and stability
Mecanismo De Acción
The mechanism of action of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and the formation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,5,7-trinitrofluoren-9-one-4-carboxylate
- Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate
- 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
Uniqueness
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is unique due to its specific arrangement of nitro groups and the presence of a methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
164297-32-9 |
|---|---|
Fórmula molecular |
C15H9N3O8 |
Peso molecular |
359.25 g/mol |
Nombre IUPAC |
methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate |
InChI |
InChI=1S/C15H9N3O8/c1-26-15(19)11-5-9(16(20)21)3-7-2-8-4-10(17(22)23)6-12(18(24)25)14(8)13(7)11/h3-6H,2H2,1H3 |
Clave InChI |
LPEVCHMOSUMYEE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1C3=C(C2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


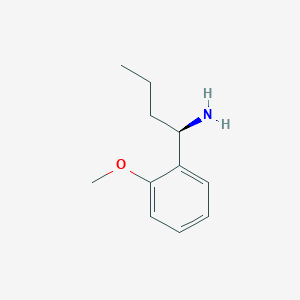
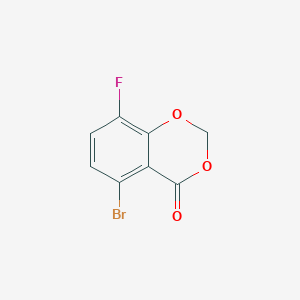

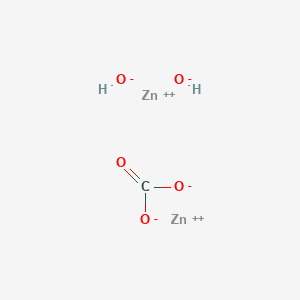



![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
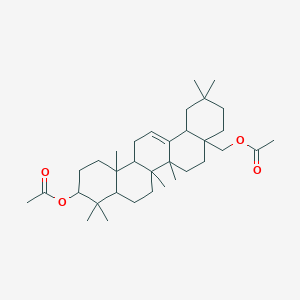
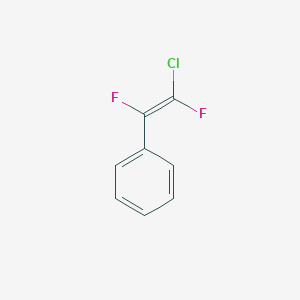
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

